(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone
Description
This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic core (pyridine and pyrimidine rings) substituted with a morpholino group at position 2 and a 4-(thiophen-2-yl)phenyl methanone moiety at position 6. Its synthesis likely involves multi-step condensation and functionalization reactions, analogous to methods described for structurally related pyrimidine derivatives .
Properties
IUPAC Name |
(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-(4-thiophen-2-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c27-21(17-7-5-16(6-8-17)19-4-2-14-29-19)26-9-1-3-18-15-23-22(24-20(18)26)25-10-12-28-13-11-25/h2,4-8,14-15H,1,3,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBCVAZZQAZALQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=C(C=C3)C4=CC=CS4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone is a heterocyclic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesis, and structure-activity relationships (SAR), supported by data tables and relevant research findings.
Structural Overview
The compound features a complex structure that includes:
- Morpholino Group : Enhances solubility and biological activity.
- Pyrido-Pyrimidine Core : Known for various pharmacological properties.
- Thiophenyl Substituent : May influence electronic properties and receptor interactions.
Synthesis
The synthesis typically involves multi-step organic reactions. A common method is a one-pot three-component reaction integrating various starting materials, allowing efficient formation of the desired compound while minimizing purification steps. Key parameters for achieving high yields include temperature, solvent choice, and reaction time.
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, related pyrido-pyrimidine derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation:
| Compound | Activity | IC50 Value |
|---|---|---|
| Compound A | PI3K Inhibition | 2.0 nM |
| Compound B | Melanoma Cell Proliferation | 0.58 µM |
These findings suggest that the target compound may also possess anticancer properties through similar mechanisms.
Antifungal Activity
In vitro studies on related compounds demonstrated notable antifungal activity against Candida species. For example, derivatives showed effective inhibition of ergosterol synthesis, which is crucial for fungal cell membrane integrity:
| Compound | Target | MIC (µg/mL) | Inhibition Rate (%) |
|---|---|---|---|
| Compound C | C. albicans | 1.23 | 86.1 (24h) |
| Compound D | C. parapsilosis | 1.50 | 83.4 (48h) |
These results indicate that the target compound might exhibit similar antifungal properties through the inhibition of ergosterol biosynthesis.
Structure-Activity Relationship (SAR)
The effectiveness of the compound can be influenced by various substituents on the phenyl moiety:
- Electronegative Substituents : Compounds with stronger electronegative groups (e.g., fluorine or chlorine) showed enhanced biological activity compared to those with less electronegative substituents.
This trend emphasizes the importance of electronic effects in modulating biological responses.
Pharmacokinetic Properties
ADME studies (Absorption, Distribution, Metabolism, and Excretion) are essential for evaluating the drug-likeness of the compound:
- Lipophilicity : Higher Log P values correlate with better gastrointestinal absorption.
- Bioavailability : Predictions suggest compliance with Lipinski's rule of five, indicating favorable pharmacokinetic profiles.
Case Studies
Several studies have investigated related compounds with promising results:
- Study on PI3K Inhibitors :
- Antifungal Research :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
(a) Pyrimidine Derivatives with Thiophene Substituents
- Compound 12a: 4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione (MW: 362.40) Key Differences: Lacks the pyrido-fused system and morpholino group. Contains a tetrahydropyrimidine ring with a thiophene-phenyl group, enhancing rigidity but reducing solubility compared to the target compound .
- Compound 13a: 2-Imino-4-phenyl-6-(thiophen-2-yl)-tetrahydropyrimidin-5(2H)one (MW: 271.34) Key Differences: Features an imino group at position 2 instead of morpholino, which may reduce steric bulk but decrease hydrogen-bonding capacity .
(b) Substituent Variations
- Compound 1 (): 1-{4-[4-(Dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl}ethanone Key Differences: Substituted with dimethylamino (electron-donating) instead of morpholino (electron-withdrawing via N-oxygen). The thioxo group at position 2 may alter reactivity in nucleophilic environments .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via multistep heterocyclization. For example, pyridopyrimidine scaffolds are often prepared using α,β-unsaturated ketones and mercapto-substituted pyrimidines under reflux conditions with catalytic acids (e.g., H2SO4) . Morpholino and thiophenyl groups are introduced via nucleophilic substitution or coupling reactions. To optimize yields:
- Use inert atmospheres (N2/Ar) to prevent oxidation.
- Employ catalysts like Et3N for base-mediated steps .
- Monitor intermediates via TLC/HPLC to control reaction progression .
Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Key Techniques :
- NMR : Assign signals for dihydropyrido protons (δ 2.5–3.5 ppm) and morpholino protons (δ 3.6–3.8 ppm). Discrepancies in splitting patterns may arise from conformational flexibility; use variable-temperature NMR .
- MS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup>) and compare with theoretical values. Contradictions in fragmentation patterns require isotopic labeling or high-resolution MS .
- XRD : Resolve stereochemical ambiguities via single-crystal analysis (e.g., C–H···π interactions in the thiophenyl group) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound, and what docking parameters are validated experimentally?
- Approach :
- Perform molecular docking (e.g., AutoDock Vina) against targets like kinases or antioxidant enzymes. Prioritize binding pockets with high hydrophobicity (e.g., ATP-binding sites) .
- Validate using enzyme assays: Measure IC50 values for kinase inhibition (e.g., p38α MAPK) and correlate with docking scores. Adjust force fields (e.g., AMBER) to account for dihydropyrido flexibility .
- Use MD simulations (>100 ns) to assess stability of ligand-target complexes .
Q. What strategies address low bioavailability in in vivo studies of this compound?
- Solutions :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the morpholino nitrogen to enhance solubility .
- Formulation : Use nanocarriers (e.g., liposomes) to improve plasma half-life. Monitor via LC-MS/MS pharmacokinetic profiling .
- Metabolic stability : Perform microsomal assays (human/rat liver microsomes) to identify CYP450-mediated degradation sites .
Q. How do structural modifications (e.g., substituent variation) affect antioxidant vs. kinase inhibitory activity?
- SAR Analysis :
- Thiophene substitution : Replace 2-thiophenyl with 3-thiophenyl to enhance π-stacking in hydrophobic pockets (kinase targets) .
- Morpholino replacement : Substitute with piperazine to increase water solubility but may reduce antioxidant potency due to decreased radical scavenging .
- Dihydro vs. fully aromatic pyrido : Saturation improves conformational rigidity, favoring kinase inhibition over antioxidant effects .
Experimental Design & Data Analysis
Q. How should researchers design assays to resolve contradictory bioactivity data across studies?
- Protocol :
- Use standardized cell lines (e.g., HEK293 for kinase assays) and positive controls (e.g., ascorbic acid for antioxidant studies) .
- Apply statistical rigor: ANOVA followed by Tukey’s test to compare IC50 values across replicates. Report p-values <0.05 .
- Cross-validate with orthogonal assays (e.g., fluorescence polarization for binding affinity vs. SPR for kinetics) .
Q. What synthetic intermediates are prone to degradation, and how can stability be improved?
- Critical Intermediates :
- Hydrazinyl-pyrimidines: Susceptible to oxidation; store under N2 at –20°C .
- Thiophenyl ketones: Light-sensitive; use amber vials and add radical scavengers (e.g., BHT) .
- Morpholino precursors: Hydrolyze in acidic conditions; purify via silica gel chromatography (EtOAc/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
